![molecular formula C5H12O4 B13403474 1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol](/img/structure/B13403474.png)
1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol is a deuterium-labeled compound, often used in scientific research to study reaction mechanisms and pathways. The compound is a derivative of pentaerythritol, where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol typically involves the deuteration of pentaerythritol. This can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated reagents. The reaction is usually carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes, often using deuterium gas or deuterium oxide in the presence of catalysts. The process is optimized to achieve high yields and purity of the deuterated product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into deuterated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Deuterated aldehydes or ketones.
Reduction: Deuterated alcohols.
Substitution: Deuterated alkyl halides or other substituted products.
Applications De Recherche Scientifique
1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol is widely used in scientific research for:
Reaction Mechanism Studies: The compound helps in understanding the pathways and intermediates in chemical reactions.
Isotope Labeling: Used in mass spectrometry and NMR spectroscopy to trace reaction pathways and study molecular structures.
Biological Studies: Investigating metabolic pathways and enzyme mechanisms.
Material Science: Studying the properties of deuterated materials in various applications.
Mécanisme D'action
The mechanism of action of 1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol involves the replacement of hydrogen atoms with deuterium, which affects the reaction kinetics and pathways. Deuterium has a higher bond dissociation energy compared to hydrogen, leading to slower reaction rates and different reaction mechanisms. This property is utilized to study reaction intermediates and transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentaerythritol: The non-deuterated form of the compound.
1,1,3,3-Tetradeuterio-2,2-bis[dideuterio(hydroxy)methyl]propane-1,3-diol: Another deuterated derivative with different deuterium labeling.
Cyclohexanedimethanol: A similar diol compound used in polyester production.
Uniqueness
1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol is unique due to its complete deuteration, which provides distinct advantages in studying reaction mechanisms and pathways. The presence of deuterium atoms allows for precise tracking and analysis in various scientific applications.
Propriétés
Formule moléculaire |
C5H12O4 |
|---|---|
Poids moléculaire |
144.20 g/mol |
Nom IUPAC |
1,1-dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol |
InChI |
InChI=1S/C5H12O4/c6-1-5(2-7,3-8)4-9/h6-9H,1-4H2/i1D2,2D2,3D2,6D,7D |
Clé InChI |
WXZMFSXDPGVJKK-BCIKYEEHSA-N |
SMILES isomérique |
[2H]C([2H])(C(CO)(C([2H])([2H])O[2H])C([2H])([2H])O[2H])O |
SMILES canonique |
C(C(CO)(CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


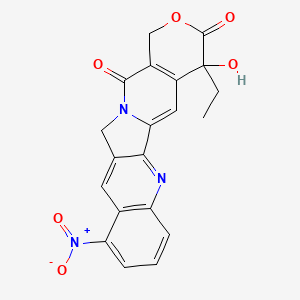
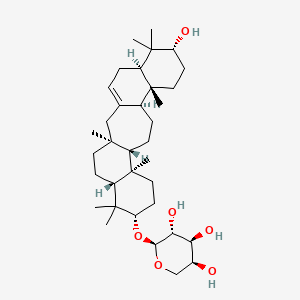
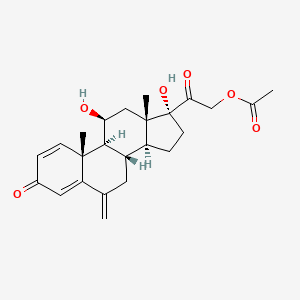

![(6R,7R)-7-[(3Z)-3-(2-amino-1,3-thiazol-4-yl)-3-(2-carboxypropan-2-yloxyimino)-2-oxopropyl]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13403433.png)
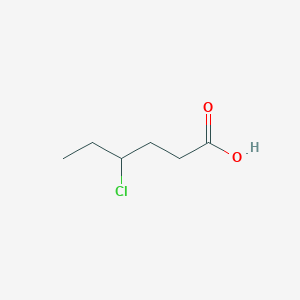
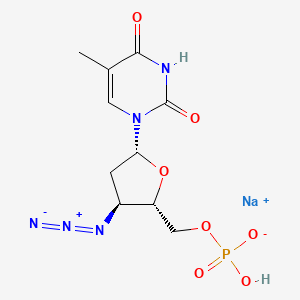
![(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid](/img/structure/B13403445.png)
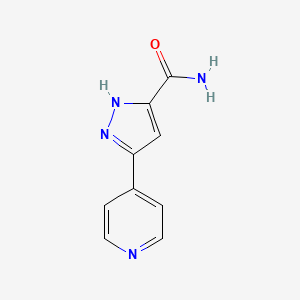

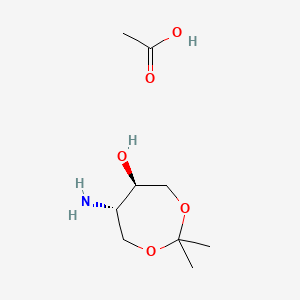
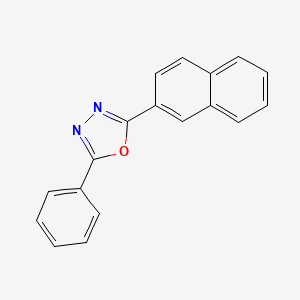

![2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide](/img/structure/B13403476.png)
